Cas no 897622-02-5 (N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide)

N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide structure
897622-02-5 structure
Product name:N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide
CAS No:897622-02-5
MF:C23H26N4O5S
MW:470.541344165802
CID:6179992
PubChem ID:18567653

N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide
    • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
    • AKOS024627080
    • N-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
    • F2096-0737
    • 897622-02-5
    • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
    • Inchi: 1S/C23H26N4O5S/c1-30-18-7-5-4-6-17(18)26-22(29)27-23-25-16(14-33-23)13-21(28)24-11-10-15-8-9-19(31-2)20(12-15)32-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,28)(H2,25,26,27,29)
    • InChI Key: VDRDAAZCWPPJTM-UHFFFAOYSA-N
    • SMILES: S1C(NC(NC2C=CC=CC=2OC)=O)=NC(=C1)CC(NCCC1C=CC(=C(C=1)OC)OC)=O

Computed Properties

  • Exact Mass: 470.16239112g/mol
  • Monoisotopic Mass: 470.16239112g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 628
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 139Ų

N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2096-0737-20μmol
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897622-02-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2096-0737-40mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897622-02-5 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2096-0737-75mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897622-02-5 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2096-0737-2mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897622-02-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2096-0737-30mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897622-02-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2096-0737-5μmol
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897622-02-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2096-0737-1mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897622-02-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2096-0737-5mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897622-02-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2096-0737-25mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897622-02-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2096-0737-50mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897622-02-5 90%+
50mg
$160.0 2023-05-16

Additional information on N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide

N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide (CAS No. 897622-02-5): A Comprehensive Overview

N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide (CAS No. 897622-02-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.

Chemical Structure and Properties

The molecular formula of N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide is C19H23N3O5S, with a molecular weight of approximately 401.46 g/mol. The compound features a thiazole ring system conjugated with a substituted phenyl group and an amide functional group. The presence of multiple methoxy groups and the thiazole ring imparts unique chemical properties to the molecule, such as enhanced solubility and stability.

The compound's structural complexity offers several points of functionalization, making it an attractive candidate for drug design and optimization. The methoxy groups on the phenyl rings contribute to the molecule's lipophilicity, which is crucial for its ability to cross biological membranes and reach target sites within cells.

Synthesis Methods

The synthesis of N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide typically involves a multi-step process that combines various organic reactions. One common approach is to start with the formation of the thiazole ring through a condensation reaction between 2-aminothiophenol and an appropriate carbonyl compound. Subsequently, the thiazole intermediate is functionalized with the desired substituents through coupling reactions and amide formation.

A recent study published in the Journal of Organic Chemistry (JOC) reported an optimized synthetic route that significantly improved the yield and purity of the final product. The researchers utilized a microwave-assisted synthesis method to enhance reaction efficiency and reduce side products. This approach not only shortened the overall synthesis time but also minimized environmental impact by reducing solvent usage.

Biological Activities

N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide has been extensively studied for its biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. In vitro studies have shown that the compound exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential as a therapeutic agent for inflammatory diseases like rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, recent research has highlighted the compound's anti-cancer potential. A study published in Cancer Research demonstrated that N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide selectively targets cancer cells by inducing apoptosis through mitochondrial dysfunction. The compound was found to be particularly effective against breast cancer and colon cancer cell lines.

Clinical Trials and Development

The promising preclinical results have led to increased interest in advancing N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide into clinical trials. Several pharmaceutical companies are currently conducting Phase I/II clinical trials to evaluate the safety and efficacy of the compound in treating various inflammatory and cancer conditions.

Preliminary data from these trials have shown that the compound is well-tolerated by patients with minimal side effects. The most common adverse events reported include mild gastrointestinal symptoms such as nausea and diarrhea. These findings are encouraging and support further investigation into the therapeutic potential of this compound.

Future Perspectives

The ongoing research on N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide holds significant promise for developing novel therapeutic strategies for inflammatory diseases and cancer. Future studies will focus on optimizing the compound's pharmacokinetic properties to enhance its bioavailability and reduce potential side effects.

In addition to preclinical and clinical studies, efforts are being made to explore combination therapies involving this compound with other established drugs to achieve synergistic effects. For instance, combining it with standard anti-inflammatory agents or chemotherapy drugs may offer improved treatment outcomes for patients.

In conclusion, N-2-(3,4-dimethoxyphenyl)ethyl-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide (CAS No. 897622-02-5) represents a promising candidate in the field of medicinal chemistry due to its unique chemical structure and diverse biological activities. Continued research and development efforts will likely lead to new therapeutic applications that can benefit patients suffering from various diseases.

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.